

Application Notes: Triethanolamine Suberate as a pH Buffer

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Compound of Interest

Compound Name: *Einecs 285-128-7*

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Introduction

In biological and pharmaceutical research, maintaining a stable pH is critical for the structure, function, and stability of molecules and systems. While standard buffers like phosphate and TRIS are widely used, the development of novel buffering agents with specific properties can be advantageous for certain applications. This document outlines the theoretical application of a triethanolamine suberate buffer system. As there is no readily available experimental data on this specific buffer combination, this application note is based on the known physicochemical properties of its constituent components: triethanolamine, a weak base, and suberic acid, a diprotic acid.

Triethanolamine (TEA) is a tertiary amine with a pKa of approximately 7.8, making it a suitable buffer component for many biological applications.[1] Suberic acid is a dicarboxylic acid with two pKa values, 4.526 and 5.498.[2] The combination of these two molecules offers the potential for a buffering system in the physiologically relevant pH range.

Physicochemical Properties

A summary of the relevant properties of triethanolamine and suberic acid is presented in the table below. This data is essential for the preparation of buffer solutions.

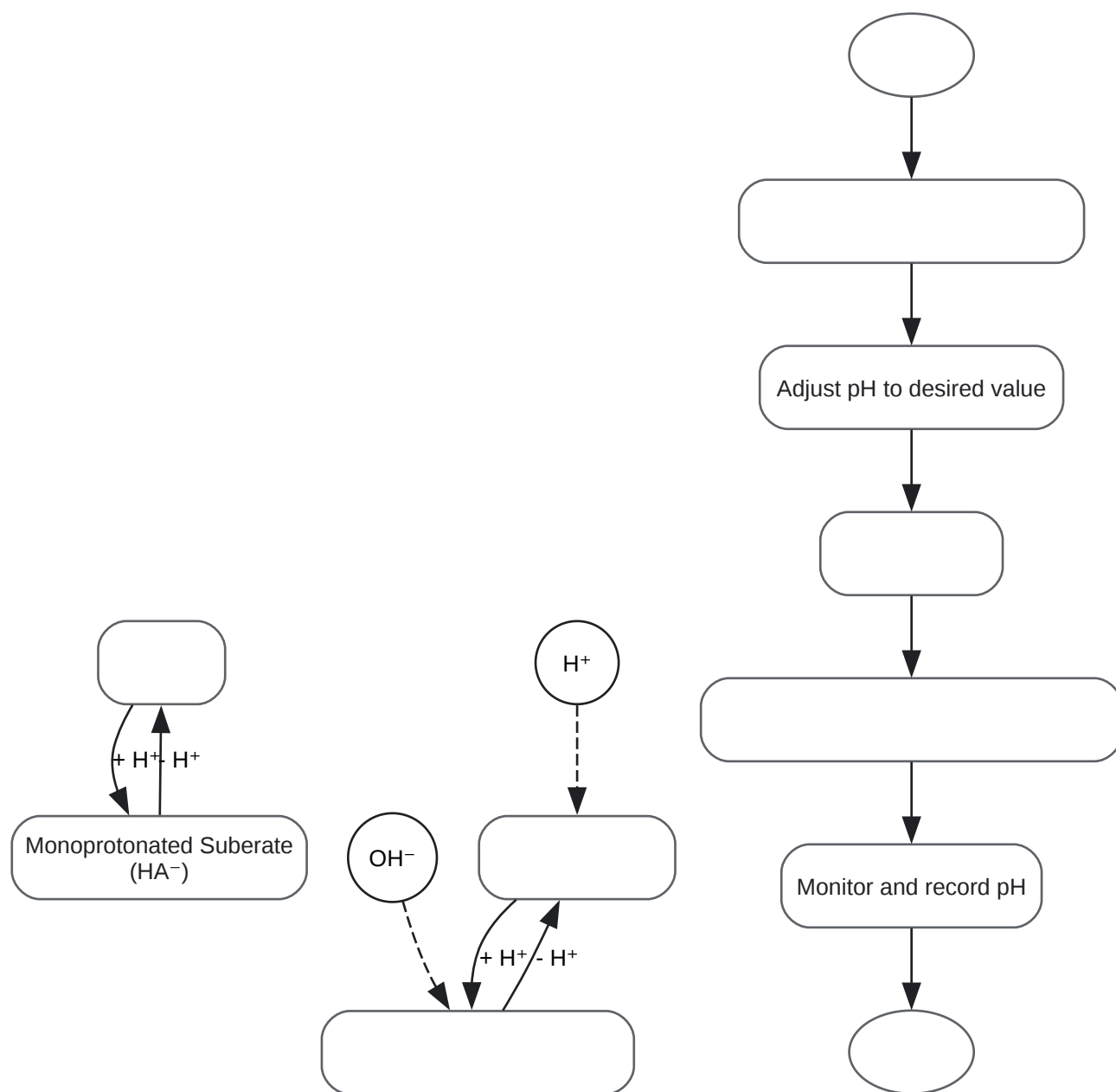
Property	Triethanolamine	Suberic Acid
Molecular Formula	C ₆ H ₁₅ NO ₃	C ₈ H ₁₄ O ₄
Molecular Weight	149.19 g/mol	174.19 g/mol
pKa (25 °C)	7.8[1]	pKa ₁ = 4.526, pKa ₂ = 5.498[2]
Appearance	Colorless, viscous liquid	Colorless crystalline solid
Solubility in Water	Miscible	2.46 g/L[2][3]

Theoretical Buffering Action and Range

A buffer system is most effective within approximately ± 1 pH unit of its pKa. For a buffer prepared from triethanolamine and suberic acid, the most practical buffering range for biological and pharmaceutical applications would likely be centered around the pKa of triethanolamine (7.8) or potentially in a range influenced by the second pKa of suberic acid (5.498). The interaction between the suberate dianion and the protonated triethanolamine would establish a buffering system. The theoretical effective buffering range for a triethanolamine suberate buffer is estimated to be between pH 6.8 and 8.8, centered around the pKa of triethanolamine.

Diagram of Chemical Equilibrium

The following diagram illustrates the chemical equilibrium of the triethanolamine suberate buffer system.



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